N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a unique structure that combines thiadiazole and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the construction of the thienopyrimidine core. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is explored for its use in materials science, such as in the development of novel polymers or coatings
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide include other thiadiazole and thienopyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of thiadiazole and thienopyrimidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N5O2S3/c1-2-11-32-23(34)20-18(14-3-7-16(26)8-4-14)12-35-22(20)30-25(32)36-13-19(33)28-24-29-21(37-31-24)15-5-9-17(27)10-6-15/h2-10,12H,1,11,13H2,(H,28,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZTZEOEXFNSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)SC=C2C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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